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Compound of Interest

Compound Name: BRD4 ligand 6 TFA

Cat. No.: B15601113 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and

biological evaluation of BRD4 ligand 6, a potent dihydroquinazolinone-based inhibitor of the

bromodomain and extra-terminal domain (BET) family of proteins, specifically targeting BRD4.

This document is intended for researchers, scientists, and professionals in the field of drug

development.

Introduction to BRD4 and Its Role in Disease
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that recognizes and

binds to acetylated lysine residues on histones and other proteins.[1][2] This interaction is

crucial for the regulation of gene transcription. BRD4 plays a significant role in various cellular

processes, including cell cycle progression, and is implicated in the development and

progression of numerous diseases, particularly cancer.[3] By recruiting transcriptional

machinery, including the positive transcription elongation factor b (P-TEFb), BRD4 promotes

the expression of oncogenes such as c-Myc.[3][4] Consequently, the development of small

molecule inhibitors that disrupt the interaction between BRD4 and acetylated histones has

become a promising therapeutic strategy.
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The subject of this guide, a potent dihydroquinazolinone-based BRD4 inhibitor referred to as

"compound 6," has been identified as a key scaffold for the development of more advanced

therapeutic agents, including proteolysis targeting chimeras (PROTACs).[5] The discovery of

this class of inhibitors stems from efforts to identify novel chemical structures that can

effectively mimic the acetyl-lysine binding motif and occupy the hydrophobic pocket of the

BRD4 bromodomain. While the initial discovery of this specific "compound 6" is not detailed in

a standalone publication, its significance is highlighted in the work by Zhang et al. (2020),

where it serves as the foundational BRD4-binding warhead for a novel class of BRD4-

degrading PROTACs.[5]

Quantitative Biological Data
The following table summarizes the key quantitative data for the dihydroquinazolinone-based

BRD4 inhibitor "compound 6" and a derivative PROTAC, compound 21, as reported by Zhang

et al. (2020).[5]

Compound Target Assay IC50 (nM) Cell Line
Anti-
proliferative
IC50 (µM)

Compound 6 BRD4 (BD1) - - THP-1 -

Compound

21 (PROTAC

derivative)

BRD4 (BD1)
Biochemical

Assay
41.8 THP-1 0.81

Note: The original publication did not provide a specific IC50 value for compound 6's inhibition

of BRD4, but it was described as a "potent" inhibitor that formed the basis for the more active

PROTAC derivative, compound 21. Compound 21 was found to be four times more potent than

compound 6 in inhibiting the growth of the THP-1 cell line.[5]

Signaling and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches related to BRD4 and

its inhibitors, the following diagrams have been generated using the Graphviz DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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